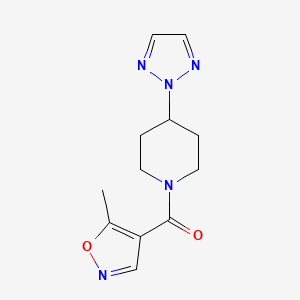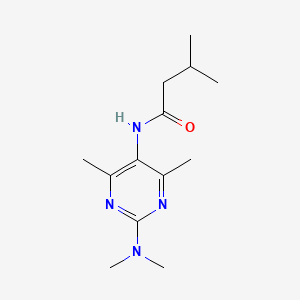
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and subsequent research has shown that it has anti-tumor properties in a variety of animal models.
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. This compound has been shown to induce the production of TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α) in mice. These cytokines are known to have anti-tumor properties and may contribute to the anti-tumor activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to inducing cytokine production, this compound has been shown to increase vascular permeability and cause hemorrhagic necrosis in tumors. This compound has also been shown to induce apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well understood. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness.
Orientations Futures
There are a number of future directions for research on N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. Finally, there is interest in combining this compound with other anti-cancer agents to improve its effectiveness.
Méthodes De Synthèse
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of 2,4,6-trimethylpyrimidine, which is then reacted with dimethylformamide dimethylacetal to form the key intermediate, 2-(dimethylamino)-4,6-dimethylpyrimidine-5-carbaldehyde. This intermediate is then reacted with 3-methylbutanoyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of animal models, including mouse, rat, and rabbit models of cancer. This compound has been shown to induce tumor necrosis and inhibit tumor growth in these models.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)7-11(18)16-12-9(3)14-13(17(5)6)15-10(12)4/h8H,7H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHWCNXMAAJHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924338.png)
![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)
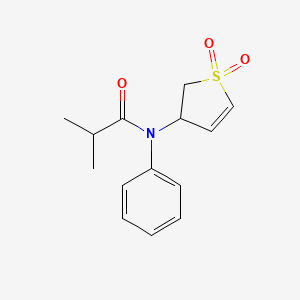

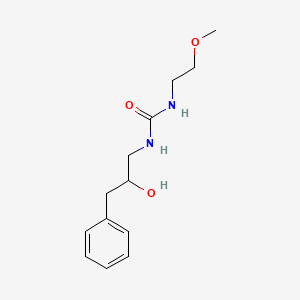
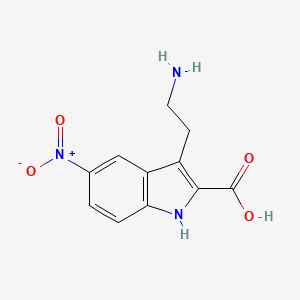
![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)
![9-(furan-2-ylmethyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924350.png)
![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2924351.png)
![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)
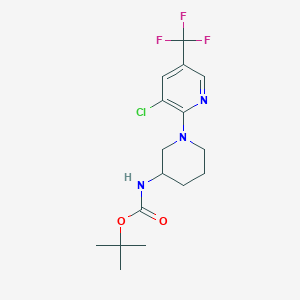
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)
